Iron,dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl-

Description

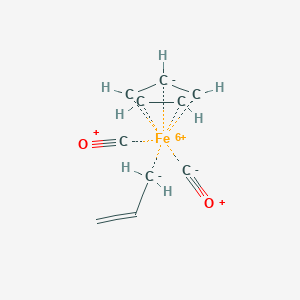

Iron,dicarbonyl(η⁵-2,4-cyclopentadien-1-yl)-2-propenyl (CAS: 38960-10-0) is an organometallic iron complex with the molecular formula C₁₀H₁₀FeO₂ and a molecular weight of 218.030 g/mol . The compound features a cyclopentadienyl (Cp) ligand in an η⁵-coordination mode, two carbonyl (CO) ligands, and a 2-propenyl (allyl) substituent.

Properties

CAS No. |

38960-10-0 |

|---|---|

Molecular Formula |

C10H10FeO2+4 |

Molecular Weight |

218.03 g/mol |

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;iron(6+);prop-1-ene |

InChI |

InChI=1S/C5H5.C3H5.2CO.Fe/c1-2-4-5-3-1;1-3-2;2*1-2;/h1-5H;3H,1-2H2;;;/q2*-1;;;+6 |

InChI Key |

RGSIJXSQFOIEJS-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C=C.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- typically involves the reaction of iron pentacarbonyl with cyclopentadiene in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Ligand Substitution Reactions

The labile carbonyl groups in this compound enable substitution reactions with nucleophiles or electrophiles. For example:

-

CO ligand displacement : Terminal carbonyl groups can be replaced by stronger π-acceptor ligands (e.g., phosphines, nitriles), altering electronic properties. In related iron-cyclopentadienyl complexes, substitution with triphenylphosphine (PPh₃) shifts the carbonyl IR stretching frequency from 1935 cm⁻¹ to 1956–1996 cm⁻¹, indicating increased π-backdonation competition .

| Reaction Type | Example | IR Stretch (υ(CO), cm⁻¹) | Source |

|---|---|---|---|

| Substitution (PPh₃) | [Fe(Cp)(CO)(PPh₃)I] → [Fe(Cp)(CO)(PPh₃)L] | 1935 → 1956–1996 |

Coordination Chemistry

The compound’s iron center coordinates with unsaturated hydrocarbons and heteroatom-based ligands:

-

Alkene/alkyne binding : Forms π-complexes with alkenes/alkynes, enhancing electrophilicity at allylic/propargylic positions. Deprotonation with bases like Et₃N yields σ-bound allyl/allenyl complexes .

-

Nitrile coordination : Nitriles (R–CN) bind via σ-interaction, evidenced by υ(N≡C) shifts from ~2220 cm⁻¹ (free) to 2237–2250 cm⁻¹ (coordinated) .

Reductive Cleavage and Nucleophilic Reactivity

Reduction with alkali metals (Na, K) generates nucleophilic Fe⁻ intermediates:

-

Formation of Fp⁻ : Reductive cleavage of the Fe–Fe bond produces [CpFe(CO)₂]⁻ (Fp⁻), a potent Sₙ2 nucleophile. Reacts with alkyl halides to form alkyliron complexes :

Spectroscopic Insights

Key spectroscopic data highlight reaction mechanisms:

-

¹H/¹³C NMR : Fluxional behavior in solution averages Cp signals (δ ~4.5–5.2 ppm) .

-

IR Spectroscopy : Bridging CO ligands absorb at ~1780 cm⁻¹, while terminal CO appears at ~1980 cm⁻¹ .

| Complex | υ(CO) (cm⁻¹) | υ(N≡C) (cm⁻¹) | Source |

|---|---|---|---|

| [Fe(Cp)(CO)(PPh₃)I] | 1935 | – | |

| [Fe(Cp)(CO)(PPh₃)(NCPh)]⁺ | 1996 | 2245 |

Comparative Reactivity

Compared to analogs, this compound’s propenyl ligand enhances electrophilic substitution:

| Compound | Key Reactivity | Unique Feature | Source |

|---|---|---|---|

| Cp₂Fe₂(CO)₄ (dimer) | Reductive cleavage to Fp⁻ | Dual Fe centers | |

| [Fe(Cp)(CO)(dppe)L]⁺ | Anticancer activity via DNA interaction | Phosphine ligands |

Scientific Research Applications

Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism by which Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- exerts its effects involves the coordination of the iron center with various ligands. The eta5-cyclopentadienyl ligand stabilizes the iron atom, allowing it to participate in various catalytic cycles. The carbonyl groups can undergo substitution reactions, enabling the compound to act as a versatile catalyst. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

(η⁵-C₅H₅)Fe(CO)₂(η⁵-C₉H₇) (Indenyl Analogue)

- Structure : Replaces the allyl group with an indenyl (η⁵-C₉H₇) ligand.

- Stability : Exhibits temperature-sensitive ligand migration. At 45°C, [1,3]-migrations occur across the indenyl skeleton, confirmed via 2D-EXSY experiments. However, heating above 110°C leads to CO ligand loss, forming benzoferrocene derivatives .

- Key Difference: The indenyl analogue shows more pronounced ligand mobility but lower thermal stability compared to the allyl-substituted compound.

σ-Cyclopropenyl Derivatives (Gompper and Bartmann, 1978–1985)

- Structure : Cyclopropenyl groups replace the allyl substituent, forming σ-bonded iron complexes.

- Key Difference : The cyclopropenyl complexes emphasize σ-bonding interactions, whereas the allyl compound retains π-coordination character.

Reactivity and Solvent Parameters

(2-Methylallyl)dicarbonyl(cyclopentadienyl)iron(II)

- Structure : Features a methyl-substituted allyl group instead of a propenyl chain.

- Reactivity : In dichloromethane, it displays nucleophilicity parameters N = 8.45 and sN = 0.83 , indicative of moderate electrophilic reactivity .

- Key Difference : The methyl group enhances steric hindrance, reducing migratory aptitude compared to the unsubstituted allyl complex.

Ligand Migration Dynamics

The allyl-substituted compound shares ligand migration behavior with other CpFe(CO)₂ systems. For example:

- Iso-Indene Intermediate : Diels-Alder trapping experiments confirm transient iso-indene formation during allyl ligand migration, akin to indenyl systems .

- Temperature Sensitivity : Unlike indenyl complexes, the allyl compound avoids CO loss below 45°C, preserving its structural integrity under mild conditions .

Data Tables

Table 1: Key Properties of Iron,dicarbonyl(η⁵-C₅H₄)-2-propenyl and Analogues

Research Implications

The allyl-substituted iron complex distinguishes itself through balanced stability and π-coordination versatility. Its avoidance of CO dissociation under moderate conditions makes it preferable for catalytic applications over indenyl analogues.

Notes

Biological Activity

Iron dicarbonyl(η5-2,4-cyclopentadien-1-yl)-2-propenyl-, also known as a cyclopentadienyl iron dicarbonyl complex, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Overview of Cyclopentadienyl Iron Complexes

Cyclopentadienyl iron complexes, such as iron dicarbonyl(η5-2,4-cyclopentadien-1-yl)-2-propenyl-, are characterized by their unique structure and reactivity. These compounds typically consist of an iron center coordinated to carbon monoxide ligands and a cyclopentadienyl ring. Their biological activity is largely attributed to their ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated that cyclopentadienyl iron dicarbonyl complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that these complexes showed potent antiproliferative activity against human lung A549 and pancreatic BxPC-3 cancer cell lines, with IC50 values comparable to those of established chemotherapeutic agents like cisplatin .

Table 1: IC50 Values of Iron Dicarbonyl Complexes Against Cancer Cell Lines

The mechanisms by which these complexes exert their biological effects are multifaceted:

- Fenton-Type Reactions : Cyclopentadienyl iron complexes can catalyze Fenton-type reactions, generating hydroxyl radicals that induce oxidative stress leading to cell death .

- Apoptosis Induction : Evidence suggests that these complexes trigger apoptosis in cancer cells through intrinsic pathways. For example, the complexes have been shown to affect mitochondrial membrane potential and activate caspases .

- Redox Activity : The redox properties of iron play a crucial role in the cytotoxicity observed. The ability of these complexes to undergo reduction can lead to the generation of reactive intermediates that contribute to cellular damage .

Study on Colorectal and Breast Cancer Cells

In a significant study focusing on colorectal and triple-negative breast cancer cells, a new family of iron(II)-cyclopentadienyl compounds demonstrated strong cytotoxicity with IC50 values in the low micromolar range. The compounds were found to selectively induce apoptosis in cancer cells while sparing normal cells . Furthermore, they inhibited colony formation and disrupted the actin cytoskeleton, highlighting their potential as therapeutic agents.

Comparative Analysis with Other Complexes

Comparative studies have shown that while cyclopentadienyl iron dicarbonyl complexes possess substantial anticancer properties, their efficacy can vary based on structural modifications. For instance, derivatives with different substituents on the cyclopentadienyl ring exhibited varying degrees of cytotoxicity and selectivity against different cancer types .

Q & A

Q. What are the established synthetic routes for preparing iron dicarbonyl(η⁵-cyclopentadienyl) propenyl complexes?

Methodological Answer: A common approach involves ligand substitution reactions using iron tricarbonyl precursors. For example, substituting CO ligands with propenyl or cyclopentadienyl groups under controlled thermal or photolytic conditions. Evidence from analogous systems (e.g., tricarbonylchloro(2-methyl-allyl)iron) suggests that alkene ligands like propenyl can coordinate via π-interactions, followed by cyclopentadienyl introduction . Precursors such as (C₅H₅)Fe(CO)₂ dimer (CAS 12154-95-9) may serve as starting materials, with propenyl groups introduced via Grignard or organometallic coupling reactions .

Q. How is the molecular geometry of these complexes characterized experimentally?

Methodological Answer: X-ray crystallography is the gold standard for determining bond lengths and angles. For example, related iron dicarbonyl-cyclopentadienyl structures (e.g., tetracarbonylbis(μ-silanyl)iron) show η⁵-coordination of the cyclopentadienyl ligand and linear CO ligands . Spectroscopic techniques like IR and NMR complement structural analysis: IR confirms CO ligand presence (νCO ~1900–2000 cm⁻¹), while ¹H NMR resolves cyclopentadienyl and propenyl proton environments .

Q. What safety protocols are critical for handling air-sensitive iron dicarbonyl complexes?

Methodological Answer: These compounds are typically moisture- and oxygen-sensitive. Storage at 0–6°C under inert gas (argon/nitrogen) is recommended, as seen in cyclopentadienyliron dicarbonyl dimer handling . Schlenk-line or glovebox techniques should be used for synthesis and purification. Toxicity data for analogous cobalt complexes (e.g., LD₀ >2000 mg/kg) suggest moderate hazards, but respiratory protection is advised due to volatile CO ligands .

Advanced Research Questions

Q. How do CO ligand substitution dynamics influence catalytic activity in iron dicarbonyl complexes?

Methodological Answer: CO ligand lability is key to catalytic cycles. For instance, in CO₂ hydrogenation, zerovalent iron dicarbonyl species (e.g., [(iPrPNP)Fe(CO)₂]) form via reductive elimination, which deactivates catalysts by stabilizing inactive intermediates. Kinetic studies using in situ IR spectroscopy can track CO dissociation rates, while Lewis acids (e.g., Li⁺) may accelerate ligand substitution, altering product distributions . Comparative studies with cobalt analogs show weaker Fe–CO backbonding (νCO ~1949–2014 cm⁻¹ for Co vs. lower frequencies for Fe), impacting substitution kinetics .

Q. What computational methods best predict electronic structure and reactivity in these complexes?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) effectively models metal-ligand bonding. Studies on CpM(CO)₂ (M = Co, Fe) reveal that ionization energies (Fe: ~7.35 eV) correlate with metal-centered electron density, influencing oxidative addition/reactivity. Natural Bond Orbital (NBO) analysis quantifies backbonding into CO π* orbitals, while Molecular Orbital (MO) diagrams explain spectroscopic transitions .

Q. How do steric and electronic factors dictate regioselectivity in propenyl ligand functionalization?

Methodological Answer: Propenyl substituents (e.g., electron-withdrawing groups) alter π-backbonding and steric crowding. For example, in tricarbonylchloro(2-methyl-allyl)iron, the methyl group directs electrophilic attacks to the less hindered terminus. Spectroscopic and crystallographic data on similar complexes (e.g., nonafluoro-cyclohexenyl derivatives) show that electron-deficient alkenes favor η³-coordination, while steric bulk promotes η¹-binding .

Data Contradiction Analysis

Q. Why do iron and cobalt dicarbonyl complexes exhibit divergent product distributions in CO₂ reduction?

Methodological Answer: Evidence from CO₂ reduction studies highlights that Co–CO bonds are weaker than Fe–CO bonds, leading to faster CO dissociation in cobalt systems. This difference in bond energy (~10–15 kJ/mol via thermochemical cycles) allows cobalt to favor CO-containing intermediates, whereas iron tends to form hydride or alkyl species. Conflicting reports on catalytic efficiency may arise from solvent effects (e.g., polar aprotic solvents stabilize Fe intermediates) or ligand denticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.